5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 2-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((2-Pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the 4-methylphenyl group.
5-Phenyl-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Has a phenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H13N5S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5S/c1-11-5-7-12(8-6-11)14-18-19-15(21)20(14)17-10-13-4-2-3-9-16-13/h2-10H,1H3,(H,19,21)/b17-10+ |
InChI Key |
QFCLTPNSVUFEOL-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.